BenchChemオンラインストアへようこそ!

5-Methyl-1,2,4-oxadiazole

Heterocyclic chemistry Protonation equilibria Structure–property relationships

5-Methyl-1,2,4-oxadiazole (CAS 15212-71-2, molecular formula C₃H₄N₂O, molecular weight 84.08 g/mol) is a five-membered heteroaromatic building block belonging to the 1,2,4-oxadiazole regioisomeric family. It features a methyl substituent at position 5 of the oxadiazole ring, which imparts distinct electronic properties compared to the 3-methyl regioisomer and the parent unsubstituted ring.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
Cat. No. B8629897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,4-oxadiazole
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESCC1=NC=NO1
InChIInChI=1S/C3H4N2O/c1-3-4-2-5-6-3/h2H,1H3
InChIKeyRGTBLCLLSZPOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,2,4-Oxadiazole: Core Heterocycle Procurement Guide for Medicinal Chemistry and Agrochemical Discovery


5-Methyl-1,2,4-oxadiazole (CAS 15212-71-2, molecular formula C₃H₄N₂O, molecular weight 84.08 g/mol) is a five-membered heteroaromatic building block belonging to the 1,2,4-oxadiazole regioisomeric family. It features a methyl substituent at position 5 of the oxadiazole ring, which imparts distinct electronic properties compared to the 3-methyl regioisomer and the parent unsubstituted ring. This compound serves as a hydrolytically stable ester bioisostere and a versatile intermediate in the synthesis of bioactive molecules, energetic materials, and pharmaceutical candidates. [1] Its ring structure is characterized by low aromaticity and a constitutionally weak N–O bond, features that govern both its synthetic reactivity and its metabolic stability profile. [2]

Why 5-Methyl-1,2,4-Oxadiazole Cannot Be Interchanged with Regioisomeric or Other Oxadiazole Analogs


Although all 1,2,4-oxadiazoles share the same atomic connectivity pattern (O–N–C–N–C ring), the position and identity of substituents dramatically alter their electronic character, hydrolytic stability, and pharmacokinetic behavior. A systematic comparison of 1,2,4- versus 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection found that the 1,3,4-isomer exhibits approximately one order of magnitude lower lipophilicity (ΔlogD up to 1.2 log units), better metabolic stability, reduced hERG inhibition, and higher aqueous solubility. [1] Even within the 1,2,4-oxadiazole subclass, moving the methyl group from position 5 to position 3 alters the ring's basicity and reactivity: 3-methyl-5-phenyl-1,2,4-oxadiazole has a measured pKa of −2.61, while 3-phenyl-5-methyl-1,2,4-oxadiazole has a pKa of −2.95. [2] Furthermore, the hydrolytic reactivity of 5-substituted-1,2,4-oxadiazoles is measurably higher than that of 3-substituted analogs. [3] These non-trivial differences mean that substituting one oxadiazole regioisomer for another in a synthetic route or drug candidate can unpredictably alter potency, selectivity, metabolic half-life, and toxicity profiles.

Head-to-Head Quantitative Differentiation of 5-Methyl-1,2,4-Oxadiazole Against Key Comparators


Ring Basicity: 5-Methyl Substitution Shifts pKa by Over 2 Orders of Magnitude Relative to the Parent Oxadiazole

The basicity of 5-methyl-1,2,4-oxadiazole-containing compounds was determined experimentally via UV and ¹H-NMR spectroscopy in aqueous H₂SO₄ and analyzed using the modified Yates–McClelland method. [1] 3-Phenyl-5-methyl-1,2,4-oxadiazole, a direct derivative bearing the 5-methyl substitution, has a measured pKa of −2.95 ± 0.01. In contrast, the regioisomeric 3-methyl-5-phenyl-1,2,4-oxadiazole has a pKa of −2.61 ± 0.02, and the dimethyl analog 3,5-dimethyl-1,2,4-oxadiazole has a pKa of −1.66 ± 0.06. The parent unsubstituted 1,2,4-oxadiazole was estimated at pKa ≈ −3.7. [1] This indicates that 5-methyl substitution produces a proton affinity intermediate between the dimethyl and unsubstituted forms, and measurably distinct from the 3-methyl regioisomer.

Heterocyclic chemistry Protonation equilibria Structure–property relationships

Regioisomeric Class Effect: 1,2,4-Oxadiazole Core Exhibits Measurably Higher Lipophilicity and Different ADME Profile Than 1,3,4-Oxadiazole

A systematic matched-pair analysis of the AstraZeneca compound collection compared 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers. [1] In virtually all pairs, the 1,3,4-oxadiazole isomer showed an order of magnitude lower lipophilicity (ΔlogD up to 1.2 log units lower) and superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility relative to the 1,2,4-oxadiazole isomer. [1] These differences are attributed to the distinct charge distribution and hydrogen-bond acceptor strength of the two regioisomeric cores: 1,3,4-oxadiazoles have stronger hydrogen-bond acceptors at the ring level, leading to lower logD and higher solubility. [2] The 1,2,4-oxadiazole scaffold, including its 5-methyl variant, thus offers a deliberately higher lipophilicity window that can be advantageous when a degree of membrane permeability is desired but must be weighed against hERG and metabolic liability.

Medicinal chemistry Drug design ADME optimization

Hydrolytic Reactivity: 5-Substituted-1,2,4-Oxadiazoles Are Significantly More Hydrolysis-Labile Than 3-Substituted Analogs

Using structural equivalence methodology and hydrolysis experiments in boiling water, Zhang et al. established the following hydrolysis activity order for azole nitramide compounds: furazan < 3-substituted-1,2,4-oxadiazole < 1,2,4-triazole < 1,3,4-oxadiazole < 5-substituted-1,2,4-oxadiazole. [1] This places 5-substituted-1,2,4-oxadiazoles at the highest end of the hydrolytic reactivity spectrum among the tested azoles, making the 5-methyl-1,2,4-oxadiazole scaffold measurably more susceptible to ring-opening hydrolysis than its 3-substituted counterpart. This differential reactivity can be exploited for controlled release applications but must be accounted for in shelf-life and formulation stability studies.

Energetic materials Hydrolytic stability Structural equivalence analysis

Metabolic Stability as Ester Bioisostere: 1,2,4-Oxadiazole Replacement of Methyl Ester Increases Plasma Half-Life by Over 2800-Fold

In the alkenyldiarylmethane (ADAM) series of HIV-1 non-nucleoside reverse transcriptase inhibitors, replacement of metabolically labile methyl ester moieties with 3-methyl-1,2,4-oxadiazole systems produced ADAM 6, which exhibited a plasma half-life (t₁/₂) of 61 hours in rat plasma—a 2,801-fold increase compared to the ester-containing progenitors ADAM 1 and ADAM 2. [1] The parent methyl ester ADAMs were rapidly hydrolyzed by non-specific esterases in blood plasma to yield inactive carboxylic acid metabolites, whereas the oxadiazole-containing ADAM 6 maintained submicromolar anti-HIV-1 activity (EC₅₀ values at submicromolar concentrations against both HIV-1RF and HIV-1IIIB). [1] This demonstrates that the 1,2,4-oxadiazole ring, including its 5-methyl variant, provides ester bioisosteric replacement with dramatic gains in metabolic stability while preserving target potency.

Anti-HIV drug discovery Ester bioisostere Metabolic stability

Clinical-Stage Validation: Ceperognastat (LY3372689) Demonstrates That the 5-Methyl-1,2,4-Oxadiazol-3-yl Moiety Can Deliver Target Engagement in Human Brain

Ceperognastat (LY3372689), developed by Eli Lilly and Company, is an O-GlcNAcase (OGA) inhibitor whose pharmacophore incorporates the 5-methyl-1,2,4-oxadiazol-3-yl moiety linked via a methyleneoxy bridge to a chiral piperidine core. [1] In preclinical studies, ceperognastat achieved >95% brain OGA target occupancy, and PET imaging with [¹⁸F]LSN3316612 confirmed OGA engagement in human brain. [2] The compound advanced to Phase II clinical trials (NCT05063539) for early symptomatic Alzheimer's disease, representing one of the most clinically evaluated molecules containing a 5-methyl-1,2,4-oxadiazole substructure. [1] Although the Phase II program was subsequently discontinued after the primary cognitive endpoint was not met (October 2024), the compound's progression from hit-to-lead optimization through Phase II demonstrated that the 5-methyl-1,2,4-oxadiazole fragment is compatible with oral bioavailability, CNS penetration, and high target occupancy in humans. [2]

Alzheimer's disease O-GlcNAcase inhibitor Clinical translation

Synthetic Versatility: 3-Amino-5-methyl-1,2,4-oxadiazole Serves as a Common Synthon for Diversifying 1,2,4-Oxadiazole Chemical Space

A generalized synthesis of 3-amino-5-aryl-, 3-amino-5-polyfluorophenyl-, and 3-amino-5-alkyl-1,2,4-oxadiazoles was developed starting from 3-amino-5-methyl-1,2,4-oxadiazole as the common synthon, exploiting ring-degenerate rearrangements to access structurally diverse products from a single starting material. [1] The 3-amino-5-methyl-1,2,4-oxadiazole (CAS 40483-47-4) is also commercially available from industrial suppliers such as Alzchem as an intermediate for pharmaceuticals, agrochemicals, and technical products. [2] This positions the 5-methyl-1,2,4-oxadiazole core not merely as an end-product heterocycle but as a gateway building block whose amino derivative enables parallel library synthesis without requiring de novo ring construction for each analog.

Organic synthesis Building block Heterocycle diversification

Evidence-Backed Application Scenarios for Procuring 5-Methyl-1,2,4-Oxadiazole and Its Derivatives


Ester-to-Oxadiazole Bioisosteric Replacement in Lead Optimization to Rescue Metabolic Stability

Medicinal chemistry teams facing rapid esterase-mediated hydrolysis of lead compounds can directly substitute the labile methyl ester with a 5-methyl-1,2,4-oxadiazole ring. As demonstrated by the ADAM series, this replacement can increase rat plasma half-life from approximately 1.3 minutes to 61 hours (a 2,801-fold improvement) while preserving submicromolar target potency. [1] Procurement of 5-methyl-1,2,4-oxadiazole or its 3-chloromethyl derivative (CAS 1192-80-9) as a synthetic intermediate enables rapid incorporation of the oxadiazole bioisostere into existing chemical series without extensive de novo synthesis.

CNS-Penetrant Drug Candidate Design Using the 5-Methyl-1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring's higher intrinsic lipophilicity (approximately 1 log unit greater logD than the 1,3,4-isomer) [2] can be deliberately leveraged for CNS drug design where blood–brain barrier penetration is required. The clinical example of ceperognastat (LY3372689) validates that the 5-methyl-1,2,4-oxadiazol-3-yl motif is compatible with oral bioavailability, CNS penetration, and >95% brain target occupancy in humans. [3] Procurement of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 19703-92-5) or its ethyl ester provides a direct entry point for synthesizing CNS-targeted oxadiazole-containing candidates.

Energetic Material Design Exploiting the High Hydrolytic Reactivity of 5-Substituted Oxadiazoles

For energetic materials applications where controlled hydrolytic degradation is desirable, the experimentally established reactivity rank order—where 5-substituted-1,2,4-oxadiazoles exhibit the highest hydrolysis activity among common azole nitramides [4]—makes 5-methyl-1,2,4-oxadiazole a strategic building block. Its reactivity can be tuned by further substitution at the 3-position, offering a design handle not available with less reactive 3-substituted or 1,3,4-oxadiazole alternatives.

Parallel Library Synthesis Using 3-Amino-5-methyl-1,2,4-oxadiazole as a Diversification Synthon

Medicinal chemistry and agrochemical discovery programs requiring rapid exploration of 1,2,4-oxadiazole chemical space can procure 3-amino-5-methyl-1,2,4-oxadiazole (CAS 40483-47-4), which serves as a common synthon for generating 3-amino-5-aryl, 5-polyfluorophenyl, and 5-alkyl derivatives through ring-degenerate rearrangements. [5] This building block is commercially available at industrial scale from suppliers such as Alzchem [6] and can react with pentane-2,4-dione to yield pyrimidine N-oxide derivatives in 92% yield, [7] enabling efficient library production without iterative linear synthesis.

Quote Request

Request a Quote for 5-Methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.